molecular formula C16H16N2O6 B11482903 Methyl 4-(1,3-benzodioxol-5-ylcarbamoyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Methyl 4-(1,3-benzodioxol-5-ylcarbamoyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B11482903
M. Wt: 332.31 g/mol
InChI Key: DDMCMTRDJIBBRQ-UHFFFAOYSA-N
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Description

METHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzodioxole moiety and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring is often synthesized via a condensation reaction between an appropriate amine and a diketone.

    Coupling of the Two Moieties: The final step involves coupling the benzodioxole moiety with the tetrahydropyridine ring through a carbamoylation reaction, typically using a carbamoyl chloride derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, METHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Preliminary studies suggest it may have anticancer properties, as it can induce apoptosis in certain cancer cell lines .

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which METHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, its potential anticancer activity may involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets METHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE apart is its unique combination of the benzodioxole and tetrahydropyridine moieties. This dual structure may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

IUPAC Name

methyl 4-(1,3-benzodioxol-5-ylcarbamoyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C16H16N2O6/c1-8-14(16(21)22-2)10(6-13(19)17-8)15(20)18-9-3-4-11-12(5-9)24-7-23-11/h3-5,10H,6-7H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

DDMCMTRDJIBBRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1)C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)OC

Origin of Product

United States

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